N-[1-[2-oxo-2-(propylamino)ethyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide
Description
N-[1-[2-oxo-2-(propylamino)ethyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a piperidine ring, an oxazole ring, and a carboxamide group
Properties
IUPAC Name |
N-[1-[2-oxo-2-(propylamino)ethyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-2-6-15-13(19)10-18-7-3-11(4-8-18)16-14(20)12-5-9-21-17-12/h5,9,11H,2-4,6-8,10H2,1H3,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYXOKCCYFOAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1CCC(CC1)NC(=O)C2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-oxo-2-(propylamino)ethyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an appropriate oxazole precursor.
Attachment of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-oxo-2-(propylamino)ethyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
N-[1-[2-oxo-2-(propylamino)ethyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-[2-oxo-2-(propylamino)ethyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[1-[2-oxo-2-(methylamino)ethyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide: Similar structure with a methyl group instead of a propyl group.
N-[1-[2-oxo-2-(ethylamino)ethyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
N-[1-[2-oxo-2-(propylamino)ethyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide is unique due to the specific combination of functional groups and rings, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
